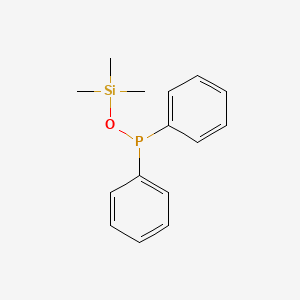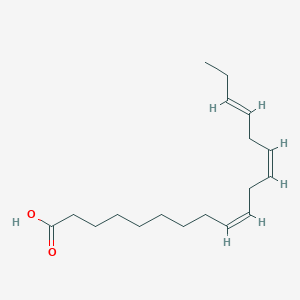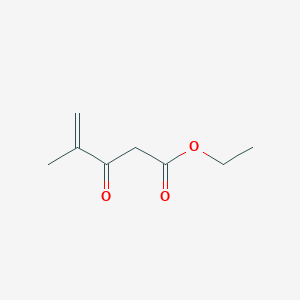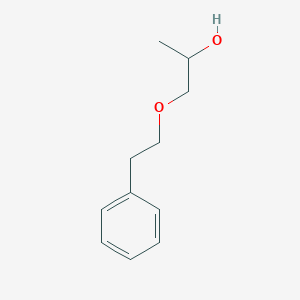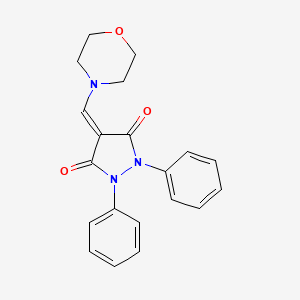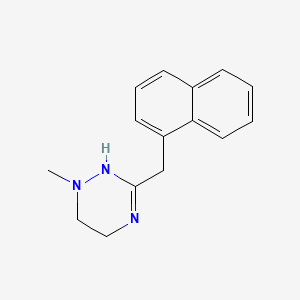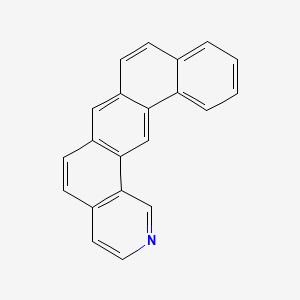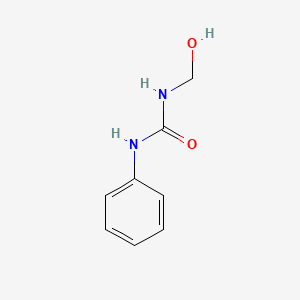
2-Furaldehyde, 5-nitro-, (4-butylpiperazinylacetyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide is a compound that belongs to the class of furan derivatives. These compounds are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties . The presence of the nitrofuran moiety in the structure contributes to its significant therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-butyl-1-piperazineacetic acid hydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Aplicaciones Científicas De Investigación
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide involves the interaction of the nitrofuran moiety with bacterial enzymes, leading to the generation of reactive oxygen species (ROS) that cause damage to bacterial DNA and proteins . This results in the inhibition of bacterial growth and eventual cell death . The compound also targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- Nitrofurazone
- Furazolidone
- Nitrofurantoin
- Furaltadone
Comparison
N’-[(5-Nitrofuran-2-yl)methylene]-4-butyl-1-piperazineacetic acid hydrazide is unique due to its specific structural features, such as the presence of the piperazine ring and the butyl side chain, which contribute to its distinct pharmacological properties . Compared to other nitrofuran derivatives, it exhibits enhanced antibacterial activity and a broader spectrum of action .
Propiedades
Número CAS |
24637-22-7 |
|---|---|
Fórmula molecular |
C15H23N5O4 |
Peso molecular |
337.37 g/mol |
Nombre IUPAC |
2-(4-butylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H23N5O4/c1-2-3-6-18-7-9-19(10-8-18)12-14(21)17-16-11-13-4-5-15(24-13)20(22)23/h4-5,11H,2-3,6-10,12H2,1H3,(H,17,21)/b16-11+ |
Clave InChI |
CFPOQCPZKHPNPN-LFIBNONCSA-N |
SMILES isomérico |
CCCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)

![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
